tert-Butyl (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate
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Overview
Description
tert-Butyl (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate is a chemical compound that features a tert-butyl group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate typically involves the protection of the amino group and the carboxyl group. One common method is the use of tert-butyl esters, which can be prepared by reacting the corresponding amino acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups . For example, it may inhibit calmodulin, a protein involved in calcium signaling, by binding to its active site .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl alcohol: A simple tertiary alcohol with similar reactivity but different applications.
tert-Butyl chloride: Used in nucleophilic substitution reactions and as an alkylating agent.
tert-Butanesulfinamide: Employed in asymmetric synthesis of amines.
Uniqueness
tert-Butyl (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate is unique due to its combination of a tert-butyl group with an amino acid derivative, which imparts specific reactivity and stability. This makes it valuable in applications requiring precise control over molecular interactions and properties .
Properties
CAS No. |
943843-79-6 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
tert-butyl (1S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)10-4-6-11-9(8-10)5-7-12(11)15/h4,6,8,12H,5,7,15H2,1-3H3/t12-/m0/s1 |
InChI Key |
MVKGOOLSFSJASK-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)[C@H](CC2)N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)C(CC2)N |
Origin of Product |
United States |
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